molecular formula C18H14N2O4 B12208907 N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12208907
M. Wt: 322.3 g/mol
InChI Key: ZYOGVYXIWVXJBN-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of an oxazole ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the benzodioxine moiety. One common synthetic route includes the cyclization of a precursor containing a nitrile and an aldehyde group to form the oxazole ring. This is followed by a coupling reaction with a benzodioxine derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole or benzodioxine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzodioxine moiety can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenyl-1,2-oxazol-5-yl)benzamide
  • N-(3-phenyl-1,2-oxazol-5-yl)methylacetamide
  • 3-[(3-phenyl-1,2-oxazol-5-yl)methylsulfinylmethyl]benzamide

Uniqueness

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both the oxazole and benzodioxine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C18H14N2O4/c21-18(16-11-22-14-8-4-5-9-15(14)23-16)19-17-10-13(20-24-17)12-6-2-1-3-7-12/h1-10,16H,11H2,(H,19,21)

InChI Key

ZYOGVYXIWVXJBN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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